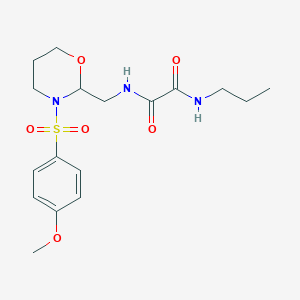![molecular formula C9H10O3 B2577039 6-hidroxi-3,4-dihidro-2H-benzo[b][1,4]dioxepina CAS No. 1843-96-5](/img/structure/B2577039.png)
6-hidroxi-3,4-dihidro-2H-benzo[b][1,4]dioxepina
Descripción general
Descripción
“3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol” is a chemical compound with the molecular formula C9H11BO4 . It has a molecular weight of 193.99 . The compound is stored at a temperature of 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, four bidentate heterocyclic Schiff base ligands and their sixteen Co (II), Ni (II), Cu (II) and Zn (II) metal complexes were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .Molecular Structure Analysis
The molecular structure of “3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol” has been characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement .Physical And Chemical Properties Analysis
The compound has a density of 1.103g/cm3 . It has a boiling point of 221.011ºC at 760 mmHg . The melting point information is not available in the sources I found.Aplicaciones Científicas De Investigación
Actividad antioxidante
6-hidroxi-3,4-dihidro-2H-benzo[b][1,4]dioxepina: y sus derivados se han investigado por su potencial antioxidante. Los antioxidantes juegan un papel crucial en la neutralización de los radicales libres dañinos, que pueden causar estrés oxidativo y daño a las células. Los investigadores han explorado la capacidad de este compuesto para eliminar los radicales libres, protegiendo las células del daño oxidativo .
Propiedades antimicrobianas
El compuesto ha mostrado promesa como agente antimicrobiano. Los estudios han evaluado su eficacia contra varios microorganismos, incluyendo:
Se han probado diferentes derivados y complejos metálicos derivados de este compuesto para su actividad antimicrobiana. Notablemente, los grupos donadores de electrones y los grupos que retiran electrones influyen en la eficacia de estos complejos .
Efectos antiinflamatorios
La inflamación es un factor clave en varias enfermedades. Los investigadores han explorado el potencial antiinflamatorio de This compound y sus derivados. Estos compuestos se han evaluado utilizando ensayos de albúmina de huevo y otros métodos para determinar su capacidad para modular las respuestas inflamatorias .
Estudios de citotoxicidad
La citotoxicidad se refiere a la capacidad de una sustancia para dañar o matar células. Los científicos han investigado los efectos citotóxicos de ligandos específicos y complejos metálicos derivados de este compuesto. Comprender la citotoxicidad es esencial para las posibles aplicaciones terapéuticas .
Estudios de acoplamiento molecular
Para obtener información sobre los modos de interacción y la afinidad de unión de este compuesto, se han realizado estudios de acoplamiento molecular. Los investigadores han explorado cómo interactúa con los sitios activos de enzimas como:
Estos estudios proporcionan información valiosa para el diseño y la optimización de fármacos .
Elucidación estructural y caracterización
Se han utilizado varias técnicas analíticas, incluyendo RMN, FT-IR, UV–Vis, SEM, EDAX, espectrometría de masas, ESR, XRD en polvo, TGA, susceptibilidad magnética y análisis elemental, para caracterizar los compuestos sintetizados. Comprender su estructura y propiedades es fundamental para aplicaciones futuras .
En resumen, This compound es prometedor en diversas áreas, desde actividades antioxidantes y antimicrobianas hasta el desarrollo potencial de fármacos. Los investigadores continúan explorando sus propiedades multifacéticas, con el objetivo de aprovechar sus beneficios para la salud humana y más allá . Si desea información más detallada sobre algún aspecto específico, ¡no dude en preguntar!
Safety and Hazards
Propiedades
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h1,3-4,10H,2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZJWDKUNYNOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2OC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1843-96-5 | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

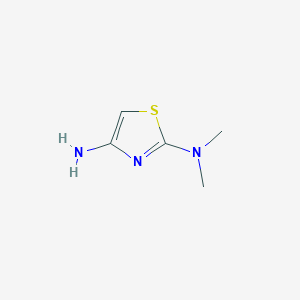
![2-methoxy-6-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2576959.png)
![N-(3,5-dimethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2576963.png)
![2-(2,4-dichlorophenoxy)-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2576964.png)
![3-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2576965.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2576966.png)
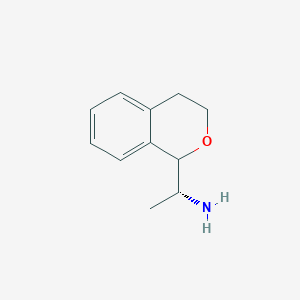
![N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2576968.png)

![4-[3-(2-Oxopyrrolidin-1-yl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2576972.png)
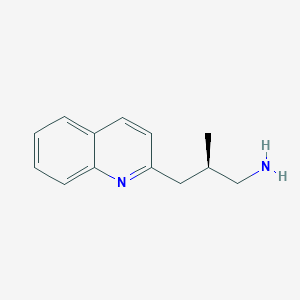
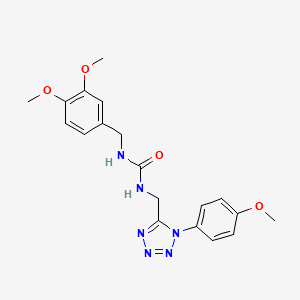
![N-naphthalen-1-yl-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2576977.png)
